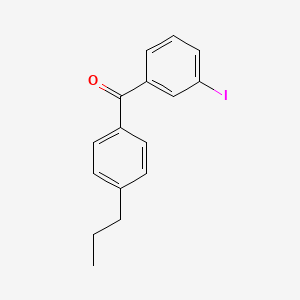

3-Iodo-4'-n-propylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Structural Studies in Crystallography

In crystallography, iodinated organic compounds like 3-Iodo-4'-n-propylbenzophenone have been used for structural analysis. For instance, Goud, Pathaneni, and Desiraju (1993) utilized a related compound, (E)-3-(4-Iodophenyl)propenoic acid, to study carboxyl group disorder in crystals. Their findings revealed the significance of O-H...O, C-H...O, and I...I interactions in crystal structures (B. S. Goud, S. S. Pathaneni, & G. Desiraju, 1993).

2. Synthesis of Functionalized Organic Compounds

Iodinated benzophenones are often used as intermediates in the synthesis of various organic compounds. For example, Schumacher et al. (2010) described the use of iodine as an electrophile in the synthesis of 2,3-dihydroselenophenes, demonstrating the versatility of iodinated compounds in organic synthesis (R. Schumacher, Alisson R. Rosário, A. C. Souza, P. Menezes, & G. Zeni, 2010).

3. Cross-Coupling Reactions in Organic Synthesis

The use of iodinated benzophenones in cross-coupling reactions has been reported. For instance, Chaumeil, Signorella, and Drian (2000) described the Suzuki cross-coupling reaction of sterically hindered arylboronic esters with 3-iodo-4-methoxybenzoic acid methylester, a reaction that is crucial in the synthesis of biaryl compounds (H. Chaumeil, S. Signorella, & C. L. Drian, 2000).

4. Role in Environmental Chemistry

Iodinated organic compounds have been implicated in environmental chemistry, particularly in the formation of disinfection byproducts. Pan, Zhang, and Li (2016) researched the formation of iodinated disinfection byproducts (I-DBPs) in cooking with chloraminated/chlorinated tap water and iodized table salt. Their study highlighted the potential health risks associated with the formation of such byproducts (Yang Pan, Xiangru Zhang, & Yu Li, 2016).

5. In Organic Photochemistry

In organic photochemistry, iodinated benzophenones are used as intermediates for photo-induced reactions. Lin, Maddirala, and Liu (2005) demonstrated the solvent-dependent chemoselectivity in the cyclization of iodoalkyne-epoxide functionalities, indicating the role of iodinated compounds in photochemical transformations (Ming‐Yuan Lin, Shambabu Joseph Maddirala, & Rai‐Shung Liu, 2005).

Safety And Hazards

Propiedades

IUPAC Name |

(3-iodophenyl)-(4-propylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO/c1-2-4-12-7-9-13(10-8-12)16(18)14-5-3-6-15(17)11-14/h3,5-11H,2,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCDFILYTAJFBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4'-n-propylbenzophenone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.